molecular formula C9H10ClNOS B14035488 1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14035488
M. Wt: 215.70 g/mol
InChI Key: JNEOLMTUWWBKBT-UHFFFAOYSA-N
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Description

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-mercaptophenyl with 1-chloropropan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one
  • 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-2-one
  • 4-Amino-3-mercapto-1,2,4-triazole derivatives

Uniqueness

1-(4-Amino-3-mercaptophenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in certain applications .

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(4-amino-3-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,11H2,1H3

InChI Key

JNEOLMTUWWBKBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)S)Cl

Origin of Product

United States

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